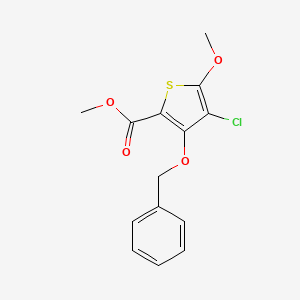

Methyl 3-(benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylate

Description

Methyl 3-(benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylate is a substituted thiophene derivative featuring a benzyloxy group at position 3, a chlorine atom at position 4, and a methoxy group at position 4.

Properties

Molecular Formula |

C14H13ClO4S |

|---|---|

Molecular Weight |

312.8 g/mol |

IUPAC Name |

methyl 4-chloro-5-methoxy-3-phenylmethoxythiophene-2-carboxylate |

InChI |

InChI=1S/C14H13ClO4S/c1-17-13(16)12-11(10(15)14(18-2)20-12)19-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

InChI Key |

DHNBDFACRXKMRY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(S1)C(=O)OC)OCC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is constructed through cyclization reactions.

Introduction of Substituents: The benzyloxy, chloro, and methoxy groups are introduced through various substitution reactions. For example, the benzyloxy group can be added via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the thiophene with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating key signaling pathways. For instance, analogs of methyl 3-(benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylate have demonstrated significant activity against hepatocellular carcinoma cells, affecting their migration and invasion capabilities by downregulating proteins associated with epithelial-mesenchymal transition (EMT) .

Antioxidant Activity

The compound exhibits notable antioxidant properties, which are crucial in combating oxidative stress-related diseases. Its structure allows it to scavenge free radicals effectively, making it a candidate for developing nutraceuticals aimed at reducing oxidative damage in biological systems .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition is significant for conditions like gout and hyperuricemia, where managing uric acid levels is essential .

Synthetic Utility

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique thiophene ring structure provides a versatile platform for further modifications:

- Functionalization : The presence of multiple functional groups allows for easy derivatization, enabling the creation of new compounds with tailored properties.

- Building Block : It can be used as a building block in the synthesis of more complex molecules, particularly those targeting specific biological activities .

Material Science

The compound's chemical stability and unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that thiophene derivatives often exhibit favorable charge transport properties, which are essential for these applications .

Agrochemical Development

Given its biological activity profile, this compound is also being explored for use in agrochemicals, particularly as a potential herbicide or fungicide due to its ability to disrupt metabolic processes in target organisms .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the chloro group can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Substituent Effects: The benzyloxy group in the target compound and introduces steric bulk and lipophilicity, which may influence solubility and membrane permeability in biological systems.

- Electronic Effects: Methoxy (electron-donating) and chloro (electron-withdrawing) groups in the target compound create an electronic gradient on the thiophene ring, which could modulate reactivity in substitution or coupling reactions. Sulfonyl and amino groups in may enhance hydrogen-bonding interactions or biological activity.

Biological Activity

Methyl 3-(benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylate (CAS Number: 1774902-84-9) is a synthetic compound belonging to the thiophene family. Its unique structure, featuring a methoxy group and a chloro substituent, suggests potential biological activities that warrant investigation. This article compiles various research findings, case studies, and data tables to elucidate the biological activity of this compound.

The molecular formula of this compound is C14H13ClO4S, with a molecular weight of 312.8 g/mol. The structural characteristics of this compound are crucial for understanding its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1774902-84-9 |

| Molecular Formula | C14H13ClO4S |

| Molecular Weight | 312.8 g/mol |

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects. Key areas of focus include:

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties, particularly against Hepatitis B virus (HBV) and other viral pathogens. The mechanism often involves modulation of cellular pathways that inhibit viral replication.

- Antioxidant Properties : Thiophene derivatives are known for their antioxidant activities, which can protect cells from oxidative stress and damage.

- Cytotoxic Effects : Some derivatives in the thiophene class have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Antiviral Activity

A study on related thiophene compounds demonstrated significant antiviral activity against HBV. For instance, a derivative with structural similarities showed an IC50 value of 1.99 µM against wild-type HBV, indicating strong antiviral potential . While specific data for this compound is limited, its structural analogs suggest a promising avenue for further exploration.

Antioxidant Activity

Research has indicated that thiophene derivatives can act as effective antioxidants. A study highlighted the ability of certain thiophenes to scavenge free radicals and reduce oxidative stress markers in vitro . This suggests that this compound may possess similar properties, although specific assays need to be conducted to confirm this.

Cytotoxicity

Cytotoxicity assays performed on structurally similar compounds have revealed their potential to induce apoptosis in cancer cells. For example, a study reported that certain thiophene derivatives exhibited IC50 values in the micromolar range against various cancer cell lines . This indicates that this compound could also exhibit cytotoxic effects worthy of investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.